![molecular formula C10H14F3NO B2456281 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one CAS No. 2138108-80-0](/img/structure/B2456281.png)
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one
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Overview
Description
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is a chemical compound . It is related to pharmaceutical formulations containing salts of 8-[ {1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one . These formulations are used in treatment methods .
Synthesis Analysis
The synthesis of related compounds, such as 8-[ {1-(3,5-Bis-(trifluoromethyl)phenyl)-ethoxy}-methyl]-8-phenyl-1,7-diaza-spiro[4.5]decan-2-one, is disclosed in U.S. Pat. No. 7,049,320 . The process involves the conversion of an intermediate compound to the final product .Molecular Structure Analysis
The molecular formula of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-3-one is C10H14F3NO . Its average mass is 221.219 Da and its monoisotopic mass is 221.102753 Da .Scientific Research Applications
RIPK1 Kinase Inhibition
- Discovery : Through virtual screening, researchers identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (also known as compound 8 ) as a hit compound with RIPK1 inhibitory potential .
- Significance : Further structural optimization led to a series of 2,8-diazaspiro [4.5]decan-1-one derivatives , among which compound 41 exhibited remarkable inhibitory activity against RIPK1 (IC50 = 92 nM). Additionally, it demonstrated anti-necroptotic effects in cellular models .
Pharmaceutical Formulations
- Example : (5S,8S)-8-[{(1R)-1-(3,5-Bis-(trifluoromethyl)phenyl]-ethoxy}-methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one has been utilized in dosage forms for therapeutic purposes .
PI3K Inhibition
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a form of programmed cell death .
Mode of Action
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one acts as a potent RIPK1 inhibitor . It binds to RIPK1, inhibiting its kinase activity and thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
The compound affects the necroptosis signaling pathway . By inhibiting RIPK1, it prevents the activation of downstream components of the pathway, including RIPK3 and the mixed lineage kinase domain-like protein (MLKL) . This inhibition blocks necroptosis, a form of cell death involved in various inflammatory diseases .
Pharmacokinetics
The pharmacokinetic properties of 8-(Trifluoromethyl)-2-azaspiro[4The compound’s efficacy in inhibiting ripk1 suggests it has sufficient bioavailability to reach its target in cells .
Result of Action
By inhibiting RIPK1 and blocking necroptosis, 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one can potentially alleviate the symptoms of diseases driven by this form of cell death . This includes various inflammatory, neurodegenerative, infectious, and malignant diseases .
properties
IUPAC Name |
8-(trifluoromethyl)-2-azaspiro[4.5]decan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO/c11-10(12,13)7-1-3-9(4-2-7)5-6-14-8(9)15/h7H,1-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVWFGXYDXIUSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(F)(F)F)CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one |
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